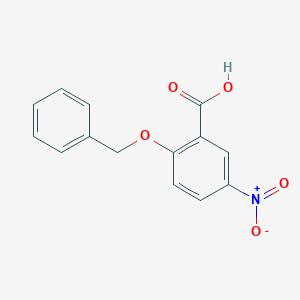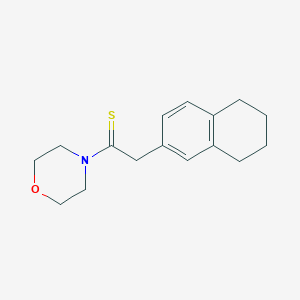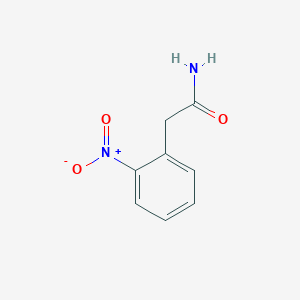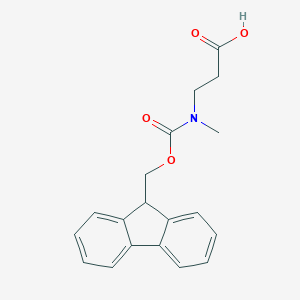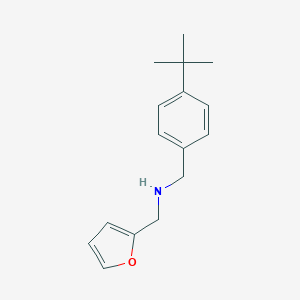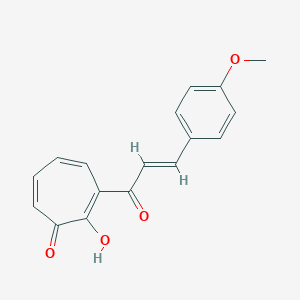
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one, also known as HPCA, is a natural product that has been isolated from the roots of various plants, including Curcuma longa and Curcuma zedoaria. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is not fully understood. However, studies suggest that 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one exerts its anti-inflammatory and anti-cancer effects through various pathways. 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to inhibit the NF-κB pathway, which is involved in the inflammatory response and cancer cell growth. Additionally, 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemische Und Physiologische Effekte
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one inhibits the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one. One area of research is the development of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one and its potential interactions with other compounds. Finally, studies are needed to optimize the synthesis and extraction methods of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one to improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 4-methoxyphenylacetic acid with cycloheptanone in the presence of a base to yield 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one. Extraction from natural sources involves the isolation of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one from the roots of plants such as Curcuma longa and Curcuma zedoaria.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been the focus of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is its anti-inflammatory properties. Studies have shown that 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one inhibits the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
CAS-Nummer |
77633-00-2 |
|---|---|
Produktname |
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one |
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-hydroxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-13-9-6-12(7-10-13)8-11-15(18)14-4-2-3-5-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b11-8+ |
InChI-Schlüssel |
CFOICEKWJJLKNC-DHZHZOJOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Andere CAS-Nummern |
77633-00-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
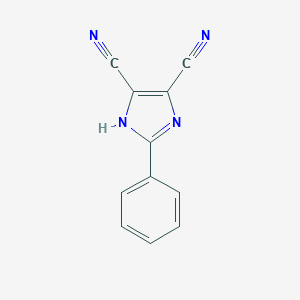
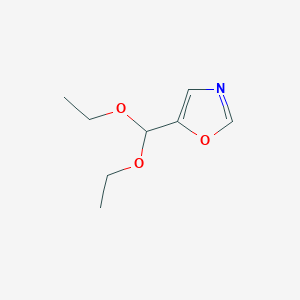
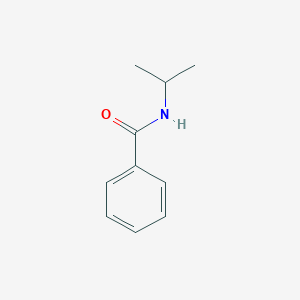
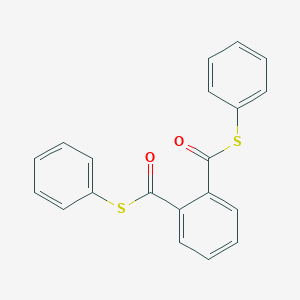
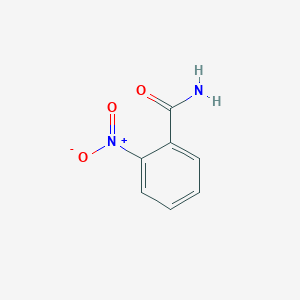
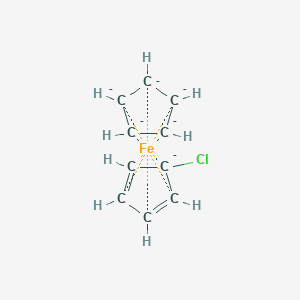
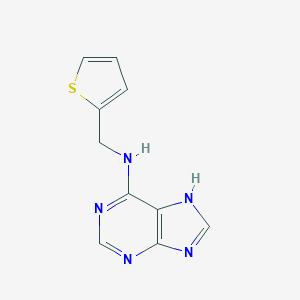
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
